2-Heptyl-6-(2,2,2-trifluoroethoxy)-1-benzothiophen-3-amine 1,1-dioxide
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Overview
Description
“3-amino-2-heptyl-6-(2,2,2-trifluoroethoxy)-1H-1-benzothiophene-1,1-dione” is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-amino-2-heptyl-6-(2,2,2-trifluoroethoxy)-1H-1-benzothiophene-1,1-dione” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.
Attachment of the Heptyl Chain: Alkylation reactions using heptyl halides.
Incorporation of the Trifluoroethoxy Group: Etherification reactions using trifluoroethanol and suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“3-amino-2-heptyl-6-(2,2,2-trifluoroethoxy)-1H-1-benzothiophene-1,1-dione” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of “3-amino-2-heptyl-6-(2,2,2-trifluoroethoxy)-1H-1-benzothiophene-1,1-dione” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-heptyl-6-(2,2,2-trifluoroethoxy)-1H-1-benzothiophene-1,1-dione
- 3-amino-2-pentyl-6-(2,2,2-trifluoroethoxy)-1H-1-benzothiophene-1,1-dione
Uniqueness
“3-amino-2-heptyl-6-(2,2,2-trifluoroethoxy)-1H-1-benzothiophene-1,1-dione” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the trifluoroethoxy group, in particular, can significantly influence its reactivity and interactions.
Properties
Molecular Formula |
C17H22F3NO3S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-heptyl-1,1-dioxo-6-(2,2,2-trifluoroethoxy)-1-benzothiophen-3-amine |
InChI |
InChI=1S/C17H22F3NO3S/c1-2-3-4-5-6-7-14-16(21)13-9-8-12(24-11-17(18,19)20)10-15(13)25(14,22)23/h8-10H,2-7,11,21H2,1H3 |
InChI Key |
UUOXXYUHDXZUBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C2=C(S1(=O)=O)C=C(C=C2)OCC(F)(F)F)N |
Origin of Product |
United States |
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